1-Boc-2-phenyl-4-piperidinone

CAS No.: 849928-30-9

Cat. No.: VC2904896

Molecular Formula: C16H21NO3

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849928-30-9 |

|---|---|

| Molecular Formula | C16H21NO3 |

| Molecular Weight | 275.34 g/mol |

| IUPAC Name | tert-butyl 4-oxo-2-phenylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3 |

| Standard InChI Key | UMUHNUZMXNXCMV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=CC=C2 |

Introduction

Chemical Identification and Structure

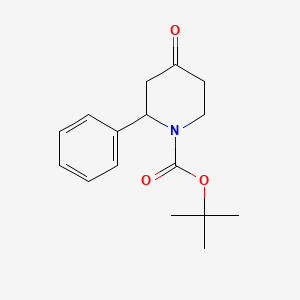

1-Boc-2-phenyl-4-piperidinone is a piperidinone derivative characterized by a unique molecular structure featuring a six-membered heterocyclic ring containing a nitrogen atom, a carbonyl group, a phenyl substituent, and a Boc protecting group. The compound is officially identified by the following parameters:

Basic Chemical Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 849928-30-9 |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| IUPAC Name | tert-butyl 4-oxo-2-phenylpiperidine-1-carboxylate |

Structural Identifiers

| Parameter | Value |

|---|---|

| Standard InChI | InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3 |

| Standard InChIKey | UMUHNUZMXNXCMV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=CC=C2 |

The compound's structure consists of a piperidinone ring with a phenyl group attached at position 2 and a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom at position 1. The carbonyl group is located at position 4 of the piperidinone ring .

Physical and Chemical Properties

1-Boc-2-phenyl-4-piperidinone exhibits specific physical and chemical properties that are relevant to its handling, storage, and application in research settings. The following table summarizes the available physical and chemical property data:

Physical Properties

| Property | Value |

|---|---|

| Physical State | Not specified in available data |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 400.8 ± 45.0 °C at 760 mmHg |

| Melting Point | Not specified in available data |

| Flash Point | 196.2 ± 28.7 °C |

| Index of Refraction | 1.532 |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C |

Chemical Properties

| Property | Value |

|---|---|

| LogP | 2.21 |

| PSA (Polar Surface Area) | 46.61000 |

| Solubility | Specific solubility data not available |

| Storage Conditions | 2-8°C, away from moisture, sealed storage |

The compound demonstrates a relatively high boiling point and flash point, suggesting good thermal stability under standard laboratory conditions . The LogP value of 2.21 indicates moderate lipophilicity, which may influence its solubility and partitioning behavior in different solvents and biological systems .

Preparation and Stock Solutions

For research applications, proper preparation of stock solutions is critical to ensure accurate experimental results. The following table provides guidance for preparing stock solutions of 1-Boc-2-phenyl-4-piperidinone at different concentrations:

Stock Solution Preparation Table

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 3.6319 mL | 18.1594 mL | 36.3187 mL |

| 5 mM | 0.7264 mL | 3.6319 mL | 7.2637 mL |

| 10 mM | 0.3632 mL | 1.8159 mL | 3.6319 mL |

When preparing stock solutions, it is recommended to select the appropriate solvent based on the compound's solubility. Once prepared, stock solutions should be stored separately to avoid degradation from repeated freezing and thawing cycles. For optimal stability, solutions stored at -80°C should be used within 6 months, while those stored at -20°C should be used within 1 month .

To increase solubility, heating the tube to 37°C followed by oscillation in an ultrasonic bath may be beneficial . Specific solvent recommendations should be based on the intended application and experimental conditions.

| Supplier | Package Size | Price Range (USD) |

|---|---|---|

| MACKLIN | 100 mg | 11.43 |

| MACKLIN | 250 mg | 23.43 |

| MACKLIN | 1 g | 66.00 |

| MACKLIN | 5 g | 329.71 |

| Picasso-e | 100 mg | 21.57 |

| Picasso-e | 250 mg | 44.71 |

| Picasso-e | 1 g | 126.57 |

| Picasso-e | 5 g | 630.29 |

| Picasso-e | 10 g | 1260.29 |

| Picasso-e | 25 g | 2520.57 |

These price points reflect the compound's status as a specialty research chemical rather than a bulk industrial chemical . When purchasing this compound, researchers should verify the certificate of analysis and purity specifications provided by the supplier to ensure suitability for their specific application.

Product Specifications

Typical specifications for commercially available 1-Boc-2-phenyl-4-piperidinone include:

| Specification | Standard Value |

|---|---|

| Purity | ≥95% |

| Appearance | Not consistently specified |

| Storage Recommendations | 2-8°C, away from moisture, sealed storage |

| Shipping Conditions | Evaluation sample solution: shipped with blue ice. Other sizes: room temperature or with blue ice upon request |

Product specifications may vary between suppliers, and researchers should consult the specific supplier's documentation for detailed information .

Applications in Research and Synthesis

1-Boc-2-phenyl-4-piperidinone serves several important functions in chemical research and pharmaceutical development. Its applications can be categorized as follows:

Organic Synthesis Applications

The compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of complex molecules. Its structure, featuring a piperidinone ring with a phenyl substituent and a Boc protecting group, makes it valuable for constructing more complex molecular architectures .

The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom serves as a temporary protecting group that can be selectively removed under acidic conditions, allowing for subsequent modification of the nitrogen position while preserving other functional groups in the molecule. This selective chemistry makes 1-Boc-2-phenyl-4-piperidinone particularly useful in multi-step synthetic pathways .

Structural Relationships and Comparisons

1-Boc-2-phenyl-4-piperidinone belongs to a family of piperidinone derivatives that have various applications in chemical research. Understanding its relationship to other similar compounds provides context for its specific uses and properties.

Structural Distinctions

The key structural features that distinguish 1-Boc-2-phenyl-4-piperidinone include:

-

The presence of a phenyl group at position 2 of the piperidinone ring

-

The Boc protecting group on the nitrogen atom

-

The carbonyl group at position 4 of the piperidinone ring

These structural features confer specific chemical reactivity patterns that make it useful for particular synthetic applications. The phenyl group provides opportunities for further functionalization through various aromatic substitution reactions, while the Boc group allows for controlled deprotection of the nitrogen atom .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume